molecular formula C21H18N2O2S B5418994 2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile

2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile

Cat. No. B5418994
M. Wt: 362.4 g/mol
InChI Key: CPZJDUHFSUFSQG-SFQUDFHCSA-N
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Description

Thiazoles are a type of organic compound that includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazole rings are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, which satisfies Hückel’s rule . This gives the thiazole ring its aromaticity. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological target they interact with . Without specific studies on “2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile”, it’s difficult to provide a detailed mechanism of action.

Future Directions

Thiazole derivatives continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives, including “2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile”, and studying their biological activities and mechanisms of action.

properties

IUPAC Name

(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-18-10-8-15(9-11-18)19-14-26-21(23-19)17(13-22)12-16-6-4-5-7-20(16)24-2/h4-12,14H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZJDUHFSUFSQG-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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